molecular formula C14H16N2O5 B048190 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol CAS No. 93885-69-9

5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol

Cat. No.: B048190
CAS No.: 93885-69-9
M. Wt: 292.29 g/mol
InChI Key: UIGVTTACTLNWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol involves several steps. One common synthetic route includes the reaction of 3,4,5-trimethoxybenzyl chloride with pyrimidine-2,4-diol under basic conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the methoxy groups on the benzyl ring. Common reagents include sodium hydride (NaH) and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-15-14(18)16-13(9)17/h5-7H,4H2,1-3H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGVTTACTLNWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CNC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol

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